(2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes benzofuran and benzylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with formaldehyde and subsequent bromination to introduce the bromo group. The benzofuran moiety can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromo group could yield a variety of substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Benzylamine derivatives: Compounds with similar benzylamine structures but different functional groups.
Uniqueness
The uniqueness of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one lies in its combination of benzofuran and benzylamine moieties, along with the specific substitution pattern. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H20BrNO4 |
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Molecular Weight |
490.3 g/mol |
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H20BrNO4/c1-28(14-16-5-3-2-4-6-16)15-21-22(29)9-8-20-25(30)24(32-26(20)21)13-19-12-17-11-18(27)7-10-23(17)31-19/h2-13,29H,14-15H2,1H3/b24-13- |
InChI Key |
BTKJIDUBIQBQEB-CFRMEGHHSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O |
Origin of Product |
United States |
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